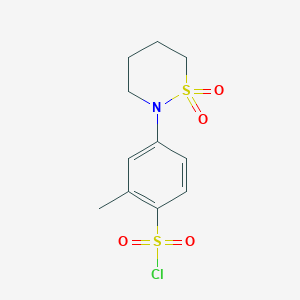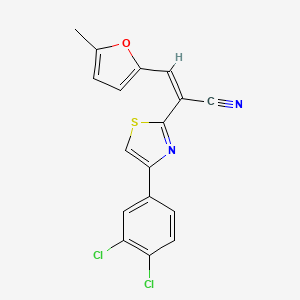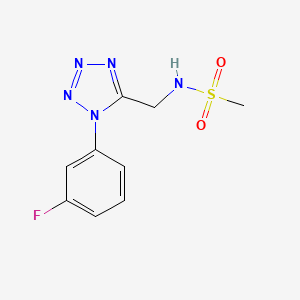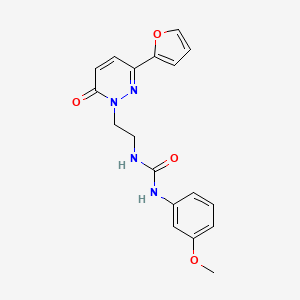
4-(1,1-Dioxo-1$l^{6},2-thiazinan-2-yl)-2-methylbenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis pathway for this compound involves the conversion of 2-Chloro-4-hydroxybenzoic acid to the final product through a series of reactions. The starting materials are 2-Chloro-4-hydroxybenzoic acid, Thionyl chloride, and 1,1-dioxo-1$l^{6},2-thiazinan-2-amine. The reaction steps are as follows:- Conversion of 2-Chloro-4- (1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoic acid to 2-Chloro-4- (1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoyl chloride using thionyl chloride.
Molecular Structure Analysis
The molecule contains a total of 58 atoms; 27 Hydrogen atoms, 23 Carbon atoms, 3 Nitrogen atoms, 4 Oxygen atoms, and 1 Sulfur atom . It also contains a total of 61 bonds; 34 non-H bonds, 16 multiple bonds, 4 rotatable bonds, 4 double bonds, 12 aromatic bonds, 4 six-membered rings, 1 secondary amide (aromatic), 1 tertiary amide (aromatic), and 1 sulfonamide (thio-/dithio-) .Applications De Recherche Scientifique
Synthesis and Protective Agents
A versatile sulfonating agent, 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, has been synthesized and applied as a new method for sulfonating amines. This agent shows exceptional performance in sulfonating primary and secondary amines with excellent yields. It provides a stable protective group for amines, which is resistant to basic and reductive conditions and can be removed by heating in a trifluoroacetic acid solution. This innovation opens new pathways in amine synthesis, highlighting the potential of sulfonating agents in organic synthesis and their stability under various conditions (Sakamoto et al., 2006).
Crystal Structures and Receptor Agonists
The study of enantiomerically pure cyclic arenesulfonamide hydrochloride salts has provided insight into novel families of agonists for the extracellular calcium sensing receptor (CaSR), which are of clinical importance. The crystal structures of these compounds, with their absence of intramolecular pi-pi stacking, suggest a distinguishing feature between CaSR agonists and antagonists. This research is crucial for understanding receptor recognition and the development of new therapeutic agents (Kiefer et al., 2009).
Solvation Effects in Hydrolysis
A study on the solvation effects in the hydrolysis of 2-methylbenzenesulfonyl chloride and bromide reveals the influence of the halogen type on the hydrolysis kinetics. This research contributes to a deeper understanding of the structural and energy parameters that correlate with the hydrolysis of sulfonyl chlorides and bromides, providing valuable insights into the behavior of these compounds in different solvents (Ivanov et al., 2004).
Molecular Structure and Spectroscopic Studies
The molecular structure and vibrational spectroscopic studies of 4-Cyano-2-methoxybenzenesulfonyl Chloride have been extensively researched. These studies offer valuable insights into the chemical significance and spectroscopic properties of sulfonyl chloride derivatives, contributing to the understanding of their behavior in various chemical contexts. This research underlines the importance of theoretical and experimental spectroscopic techniques in the study of chemical compounds (Nagarajan & Krishnakumar, 2018).
Synthesis of Novel Structures
Research on the parallel solution-phase synthesis of 4H-benzo[1,4]thiazin-3-one and 1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,4]thiazin-3-one derivatives from 1,5-difluoro-2,4-dinitrobenzene showcases the synthesis of novel structures with potential applications. The use of an efficient oxidant for the introduction of the sulfone group and the microwave-assisted cyclization highlights innovative approaches in the synthesis of complex molecules (Wang et al., 2007).
Propriétés
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-2-methylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S2/c1-9-8-10(4-5-11(9)19(12,16)17)13-6-2-3-7-18(13,14)15/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZYCYPGQZPZAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCCS2(=O)=O)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Dioxo-1$l^{6},2-thiazinan-2-yl)-2-methylbenzene-1-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-Butyl({4-[(1E)-(butylimino)methyl]phenyl}methylidene)amine](/img/structure/B2712135.png)
![2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2712137.png)
![3-amino-N2-(3-chlorophenyl)-4-(4-methoxyphenyl)-N5,N5,6-trimethylthieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2712140.png)
![8-(4-Ethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2712142.png)
![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2712145.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide](/img/structure/B2712147.png)




![2-[[4-(4-Chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2712155.png)
